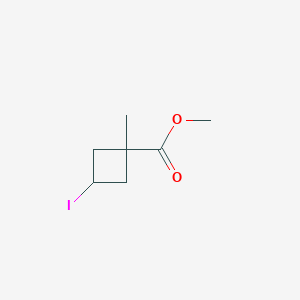
Methyl 3-iodo-1-methylcyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester is an organic compound that belongs to the class of cyclobutanecarboxylic acid derivatives. This compound is characterized by the presence of an iodine atom attached to the cyclobutane ring, a methyl group, and a carboxylic acid ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester typically involves the iodination of a cyclobutanecarboxylic acid derivative. One common method is the reaction of 1-methylcyclobutanecarboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired iodinated product.
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-Iodo-1-methylcyclobutanemethanol.
Oxidation: Formation of 3-Iodo-1-methylcyclobutanecarboxylic acid.
科学研究应用
3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester depends on the specific application and the target molecule. In general, the iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the cyclobutane ring and the substituents.
相似化合物的比较
Similar Compounds
- 3-Bromo-1-methylcyclobutanecarboxylic acid methyl ester
- 3-Chloro-1-methylcyclobutanecarboxylic acid methyl ester
- 3-Fluoro-1-methylcyclobutanecarboxylic acid methyl ester
Uniqueness
3-Iodo-1-methylcyclobutanecarboxylic acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives.
属性
分子式 |
C7H11IO2 |
|---|---|
分子量 |
254.07 g/mol |
IUPAC 名称 |
methyl 3-iodo-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11IO2/c1-7(6(9)10-2)3-5(8)4-7/h5H,3-4H2,1-2H3 |
InChI 键 |
LFEPGLGAMPKNFO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)I)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















